

recommended working concentration for LDN-209929 dihydrochloride

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

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Application Notes and Protocols for LDN-209929 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **LDN-209929 dihydrochloride**, a potent and selective inhibitor of haspin kinase. This document outlines recommended working concentrations for in vitro and in vivo studies, detailed experimental protocols, and an overview of the relevant signaling pathways.

Introduction

LDN-209929 dihydrochloride is a selective inhibitor of haspin kinase with a reported half-maximal inhibitory concentration (IC50) of 55 nM.[1] It demonstrates significant selectivity, being approximately 180-fold more potent against haspin than against DYRK2.[1] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase, making haspin a compelling target for anti-cancer drug development.[2] Inhibition of haspin kinase can lead to mitotic defects and ultimately, apoptosis in proliferating cells.

Data Presentation In Vitro Potency and Selectivity

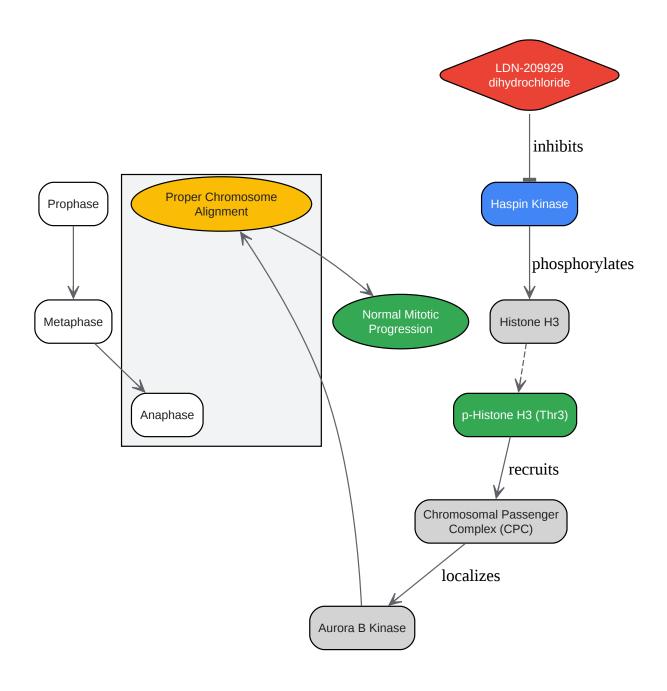


Compound	Target	IC50 (nM)	Selectivity vs. DYRK2	Reference
LDN-209929	Haspin	55	180-fold	[1]
LDN-209929	DYRK2	9900	-	[1]

Signaling Pathway

Haspin kinase is a key regulator of mitosis. Its primary known substrate is histone H3. The signaling pathway involving haspin is critical for ensuring proper chromosome segregation.





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Haspin kinase signaling pathway in mitosis.

Experimental Protocols Biochemical Haspin Kinase Assay

This protocol is to determine the in vitro potency of LDN-209929 against haspin kinase.



Materials:

- · Recombinant haspin kinase
- · Histone H3 peptide substrate
- ATP
- LDN-209929 dihydrochloride
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of LDN-209929 dihydrochloride in DMSO. A typical starting range would be from 1 μM down to 0.1 nM.
- In a 384-well plate, add the assay buffer, recombinant haspin kinase, and the histone H3
 peptide substrate.
- Add the serially diluted LDN-209929 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
- Plot the percentage of kinase inhibition against the log concentration of LDN-209929 to determine the IC50 value.



Cell Viability Assay

This protocol is to assess the effect of LDN-209929 on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., HeLa, HCT116)
- Cell culture medium and supplements
- LDN-209929 dihydrochloride
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- · 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of LDN-209929 (e.g., from 10 μM to 1 nM) for 72 hours.
 Include a DMSO-treated vehicle control.
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

This protocol is to determine the effect of LDN-209929 on cell cycle progression.

Materials:



- Cancer cell lines
- LDN-209929 dihydrochloride
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- · Propidium iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach.
- Treat cells with LDN-209929 at concentrations around the GI50 value for 24 to 48 hours.
- Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

This protocol is to detect the induction of apoptosis by LDN-209929.

Materials:

- Cancer cell lines
- LDN-209929 dihydrochloride



- · Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells and treat with LDN-209929 as described for the cell cycle analysis.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study (General Protocol)

This is a general protocol for evaluating the in vivo efficacy of a haspin inhibitor and should be optimized for LDN-209929.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Human cancer cell line for xenograft implantation (e.g., HCT-116)
- LDN-209929 dihydrochloride
- Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Procedure:

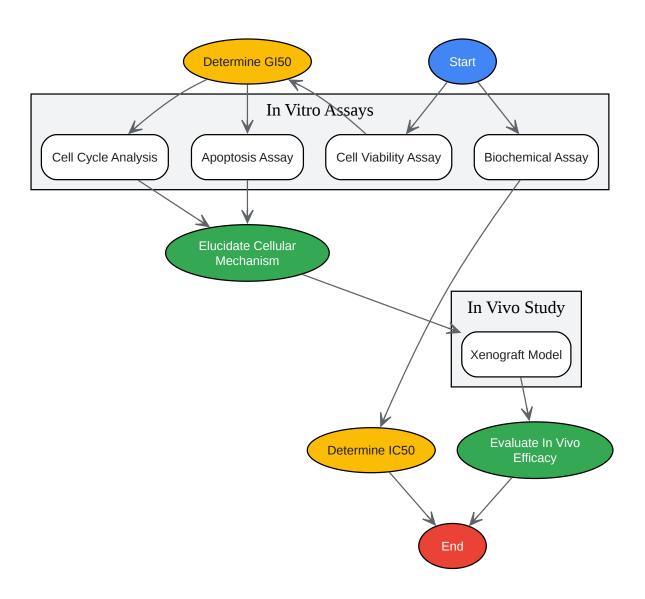
Subcutaneously implant human cancer cells into the flank of the mice.



- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer LDN-209929 dihydrochloride intraperitoneally or orally at a predetermined dose and schedule. A starting point could be based on the in vivo data for similar haspin inhibitors like CHR-6494.
- The control group should receive the vehicle only.
- Measure tumor volume and body weight regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-H3T3).

Experimental Workflows





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Logical workflow for characterizing LDN-209929.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, cell lines, and animal models. Always refer to the relevant safety data sheets before handling any chemical compounds.

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References

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